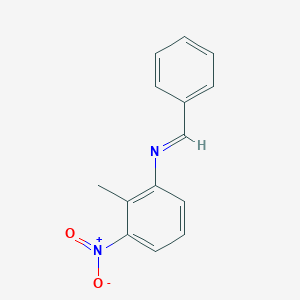N-benzylidene-2-methyl-3-nitroaniline
CAS No.:
Cat. No.: VC1038154
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12N2O2 |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | N-(2-methyl-3-nitrophenyl)-1-phenylmethanimine |
| Standard InChI | InChI=1S/C14H12N2O2/c1-11-13(8-5-9-14(11)16(17)18)15-10-12-6-3-2-4-7-12/h2-10H,1H3 |
| Standard InChI Key | YXFRPYWFUPBJRY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC=C2 |
| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Fundamental Properties
N-benzylidene-2-methyl-3-nitroaniline belongs to the class of Schiff bases, characterized by the presence of a C=N double bond formed through the condensation reaction between an aldehyde (benzaldehyde) and an amine (2-methyl-3-nitroaniline). The molecular structure features several key functional groups that contribute to its properties:
-
A benzylidene group attached to the nitrogen atom
-
A methyl substituent at position 2 of the aniline ring
-
A nitro group at position 3 of the aniline ring
Based on structural similarities to compounds like N-benzyl-2-methyl-4-nitroaniline (BNA), which has a melting point of approximately 105°C, N-benzylidene-2-methyl-3-nitroaniline would likely exhibit a comparable melting point range . The compound would appear as a yellowish crystalline solid at room temperature, though the exact color may vary based on purity levels.
Physical Properties
While specific data for N-benzylidene-2-methyl-3-nitroaniline is limited, we can draw inferences from related compounds:
Electronic Structure
The compound features a push-pull electronic system where the electron-donating nitrogen (with the benzylidene group) and the electron-withdrawing nitro group create a dipole moment across the molecule. This electronic arrangement contributes to its potential optical and electronic properties, similar to how BNA exhibits significant nonlinear optical capabilities .
Synthetic Methodologies
Standard Synthetic Route
The most direct approach to synthesizing N-benzylidene-2-methyl-3-nitroaniline would involve a condensation reaction between benzaldehyde and 2-methyl-3-nitroaniline. This reaction typically occurs in the presence of an acid catalyst, with the removal of water driving the reaction to completion.
The synthetic process would likely follow these general steps:
-
Preparation of 2-methyl-3-nitroaniline, potentially through selective nitration of 2-methylaniline
-
Condensation reaction with benzaldehyde
-
Purification through recrystallization, similarly to how BNA is purified using HPLC-grade methanol
Alternative Synthetic Approaches
Alternative synthetic routes might include:
-
Nitration of N-benzylidene-2-methylaniline
-
Methyl substitution of N-benzylidene-3-nitroaniline
-
Metal-catalyzed coupling reactions
For purification, techniques similar to those used for BNA could be employed, including recrystallization from suitable solvents and verification of purity through thin-layer chromatography (TLC) .
Spectroscopic Characteristics
UV-Visible Spectroscopy
Based on related nitroaniline compounds, N-benzylidene-2-methyl-3-nitroaniline would likely exhibit strong absorption in the UV-visible range due to the extended conjugation through the Schiff base linkage and the presence of the nitro group. The related compound N-benzyl-3-nitroaniline shows a cut-off wavelength of 244 nm with approximately 79% transmittance. N-benzylidene-2-methyl-3-nitroaniline might exhibit a bathochromic shift (toward longer wavelengths) due to the extended conjugation from the C=N bond.
Infrared Spectroscopy
Key IR absorption bands would likely include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=N stretch (Schiff base) | 1630-1650 |
| NO₂ asymmetric stretch | 1510-1530 |
| NO₂ symmetric stretch | 1340-1360 |
| Aromatic C=C stretch | 1450-1600 |
| Aromatic C-H stretch | 3000-3100 |
| Methyl C-H stretch | 2900-2950 |
NMR Spectroscopy
The ¹H NMR spectrum would feature distinctive signals for:
-
The imine proton (HC=N) at approximately 8.5-8.7 ppm
-
Aromatic protons between 7.0-8.0 ppm with coupling patterns specific to the substitution pattern
-
The methyl group protons as a singlet at approximately 2.3-2.5 ppm
Electronic and Optical Properties
Nonlinear Optical Properties
Drawing parallels with BNA, which exhibits high second harmonic generation (SHG) efficiency due to its proper phase match (300 times higher than standard urea), N-benzylidene-2-methyl-3-nitroaniline could potentially demonstrate similar nonlinear optical (NLO) properties . The extended conjugation through the C=N double bond might further enhance these properties compared to BNA.
Dielectric Properties
The compound would likely exhibit significant dielectric anisotropy due to the asymmetric distribution of electron density. Similar to how BNA increases the dielectric anisotropy when doped into liquid crystal mixtures, N-benzylidene-2-methyl-3-nitroaniline might also influence the dielectric properties of host materials .
Molecular Interactions and Crystal Structure
Intermolecular Forces
The molecular interactions would be dominated by:
-
Dipole-dipole interactions due to the polar nature of the nitro group
-
π-π stacking between aromatic rings
-
Possible hydrogen bonding involving the nitro group as an acceptor
These interactions collectively influence the crystal packing and physical properties of the compound. In BNA, the establishment of hydrogen bonds enables intermolecular charge transfer, contributing to its high SHG efficiency . A similar phenomenon might occur in N-benzylidene-2-methyl-3-nitroaniline, though the exact nature would depend on its precise crystal structure.
Predicted Crystal System
Based on related compounds, N-benzylidene-2-methyl-3-nitroaniline might crystallize in an orthorhombic or monoclinic space group, though specific X-ray diffraction data would be necessary to confirm this assumption.
Comparative Analysis with Related Compounds
This comparison highlights how subtle structural differences can significantly impact the properties and applications of these related compounds.
Structure-Property Relationships
The positioning of functional groups in N-benzylidene-2-methyl-3-nitroaniline would have significant effects on its properties. Specifically:
-
The Schiff base (C=N) linkage extends the conjugation compared to the benzyl derivatives, potentially enhancing optical properties
-
The methyl group at position 2 introduces steric effects that might influence molecular planarity and packing
-
The nitro group at position 3 creates a different electronic distribution compared to 4-nitro derivatives
Density functional theory (DFT) calculations, similar to those performed for BNA-LC mixtures, could provide insights into the molecular alignment geometry, polarizability, and dipole moment of N-benzylidene-2-methyl-3-nitroaniline .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume